2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloroquinazoline and appropriate reagents.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts.
Steps: The process may involve nucleophilic substitution reactions, followed by hydrolysis and oxidation steps to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the quinazoline ring to a more saturated form.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline ketones, while substitution reactions may produce various quinazoline derivatives.
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine atoms and a hydroxyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
2,4(1H,3H)-Quinazolinedione: Lacks the chlorine atoms and hydroxyl group.
6,8-Dichloroquinazoline: Lacks the hydroxyl group.
3-Hydroxyquinazoline: Lacks the chlorine atoms.
Uniqueness
The uniqueness of 2,4(1H,3H)-Quinazolinedione, 6,8-dichloro-3-hydroxy- lies in its specific substitution pattern, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C8H4Cl2N2O3 |
---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
6,8-dichloro-3-hydroxy-8H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4Cl2N2O3/c9-3-1-4-6(5(10)2-3)11-8(14)12(15)7(4)13/h1-2,5,15H |
InChI Key |
KMXXHZURKDJOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=NC(=O)N(C2=O)O)C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.